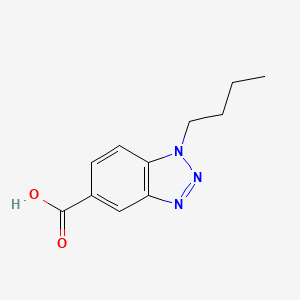
3-Amino-6,7-difluoro-1H-indazole
Descripción general
Descripción
3-Amino-6,7-difluoro-1H-indazole, also known as ADFI, is an important class of heterocyclic compounds that has been extensively studied for its potential applications in medicinal chemistry. It is a highly versatile molecule that can be used for a variety of purposes, from drug synthesis to biocatalysis. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ADFI.
Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados que contienen indazol representan uno de los heterociclos más importantes en las moléculas de fármacos . Llevan una variedad de grupos funcionales y exhiben actividades biológicas versátiles . Esto los convierte en un foco significativo en el campo de la química medicinal .
Agentes Antiinflamatorios
Se ha encontrado que los indazoles poseen propiedades antiinflamatorias . Por ejemplo, ciertos tetrahidro-2H-indazoles 2,3-disustituidos han mostrado potencial en experimentos antiinflamatorios in vivo .
Actividad Antimicrobiana
Se ha encontrado que los compuestos de indazol exhiben propiedades antimicrobianas . Esto los convierte en un candidato potencial para el desarrollo de nuevos fármacos antimicrobianos .
Agentes Anti-VIH
También se ha encontrado que los indazoles poseen actividades anti-VIH . Esto sugiere que podrían usarse en el desarrollo de fármacos para el tratamiento del VIH .
Agentes Anticancerígenos
Los indazoles han mostrado promesa como agentes anticancerígenos . Por ejemplo, se ha encontrado que la 3-amino-N-(4-bencilfenil)-1H-indazol-1-carboxamida y la 3-amino-N-(4-butoxifenil)-1H-indazol-1-carboxamida inhiben el crecimiento celular de muchas líneas celulares neoplásicas .
Agentes Hipoglucémicos
Se ha encontrado que los indazoles poseen actividades hipoglucémicas . Esto sugiere que podrían usarse en el desarrollo de fármacos para el tratamiento de la diabetes .
Agentes Antiprotozoarios
Se ha encontrado que los indazoles poseen actividades antiprotozoarias . Esto sugiere que podrían usarse en el desarrollo de fármacos para el tratamiento de infecciones protozoarias .
Agentes Antihipertensivos
Se ha encontrado que los indazoles poseen actividades antihipertensivas . Esto sugiere que podrían usarse en el desarrollo de fármacos para el tratamiento de la hipertensión .
Mecanismo De Acción
While the specific mechanism of action for 3-Amino-6,7-difluoro-1H-indazole is not mentioned in the search results, indazole derivatives are known to have a wide variety of medicinal applications . They can act as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Safety and Hazards
The safety data sheet for a similar compound, 7-Amino-1H-indazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in a well-ventilated area .
Direcciones Futuras
Indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, have potential for further development as medicinal agents . For instance, one study found that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells . This suggests that this compound and similar compounds could be promising candidates for future anticancer research .
Análisis Bioquímico
Biochemical Properties
3-Amino-6,7-difluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinase enzymes, where this compound acts as a hinge-binding fragment, effectively inhibiting the enzyme’s activity . This interaction is critical in modulating signal transduction pathways that are often dysregulated in cancer cells. Additionally, this compound has been shown to interact with indoleamine 2,3-dioxygenase 1, an enzyme involved in tryptophan metabolism, thereby influencing immune responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and disrupted cellular metabolism . In immune cells, this compound modulates the kynurenine pathway, impacting immune cell function and potentially enhancing anti-tumor immunity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and indoleamine 2,3-dioxygenase 1, inhibiting their activity . This binding leads to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and prolonged induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over extended periods, suggesting potential adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity within the cell .
Propiedades
IUPAC Name |
6,7-difluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNLECORJCINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439179 | |
| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706805-37-0 | |
| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

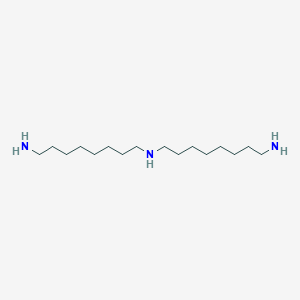
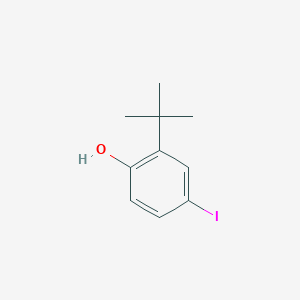
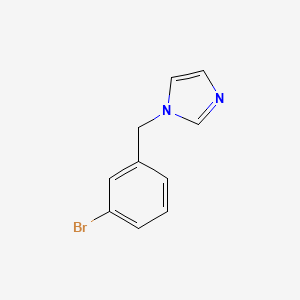
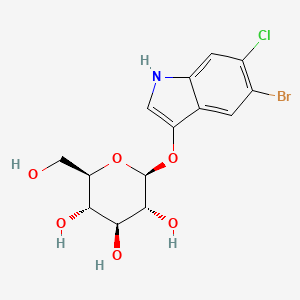
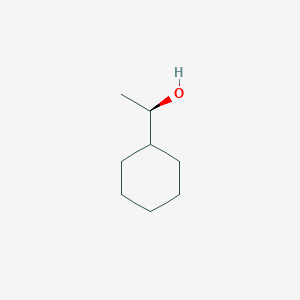
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
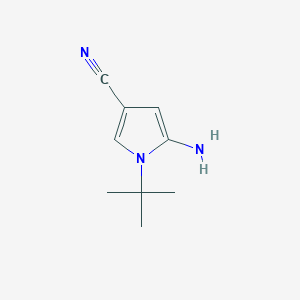
![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)
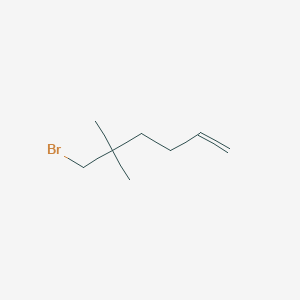
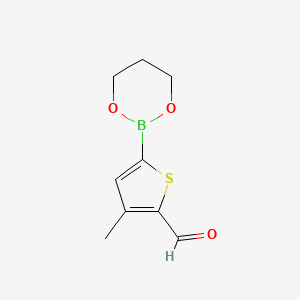
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
